
Phosphorofluoridic acid, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorofluoridic acid, dipropyl ester is an organophosphorus compound with the chemical formula C6H14FO3P. This compound contains a phosphorus atom bonded to a fluorine atom and two propyl ester groups. It is a member of the broader class of phosphoric acid esters, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorofluoridic acid, dipropyl ester can be synthesized through the esterification of phosphorofluoridic acid with propanol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride (SO2F2) and other similar compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester product. The choice of catalysts and reaction conditions is crucial to ensure the efficient conversion of reactants to the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorofluoridic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and propanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis Products: Phosphoric acid and propanol.
Substitution Products: Depending on the nucleophile used, various substituted phosphoric acid esters can be formed.
Applications De Recherche Scientifique
Phosphorofluoridic acid, dipropyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphorofluoridic acid, dipropyl ester involves its interaction with various molecular targets, particularly enzymes. The compound can act as an inhibitor of certain enzymes by phosphorylating active site residues, thereby altering enzyme activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes such as acetylcholinesterase .
Comparaison Avec Des Composés Similaires
Phosphorofluoridic acid, dipropyl ester can be compared with other similar compounds, such as:
Phosphoric Acid Esters: These compounds share a similar ester functional group but may differ in their alkyl or aryl substituents.
Phosphonates: Contain a P-C bond instead of a P-O bond, leading to different chemical properties and reactivity.
Phosphites and Phosphonites: These compounds have different oxidation states of phosphorus and exhibit distinct reactivity patterns.
List of Similar Compounds
- Phosphoric Acid, Diethyl Ester
- Phosphoric Acid, Dimethyl Ester
- Phosphonic Acid, Dipropyl Ester
- Phosphite, Dipropyl Ester
This compound stands out due to its unique combination of a fluorine atom and propyl ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
381-45-3 |
|---|---|
Formule moléculaire |
C6H14FO3P |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
1-[fluoro(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14FO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
Clé InChI |
CLKGIOYRLWWQNR-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(OCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


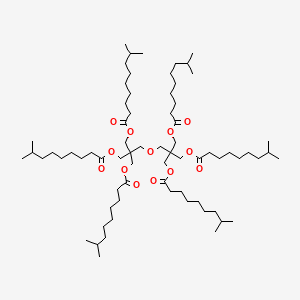

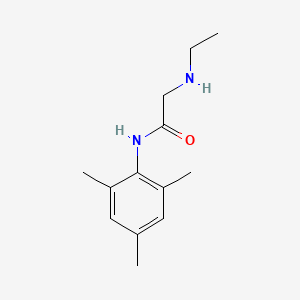
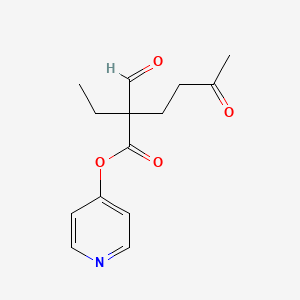



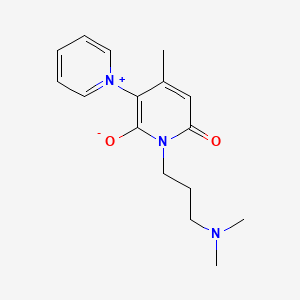
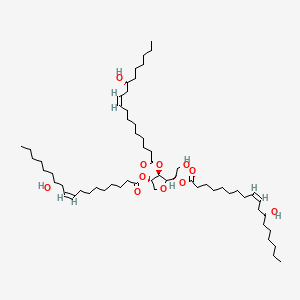

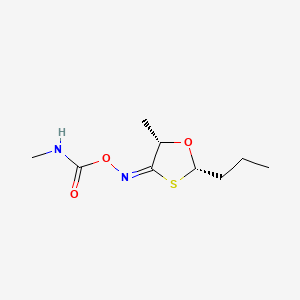

![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)

